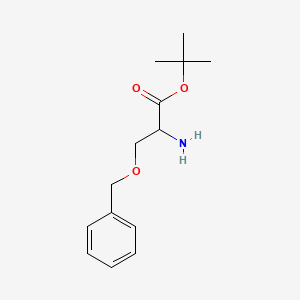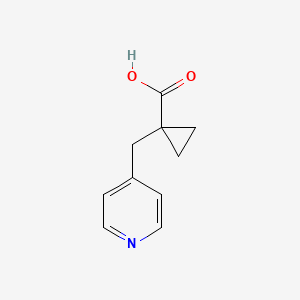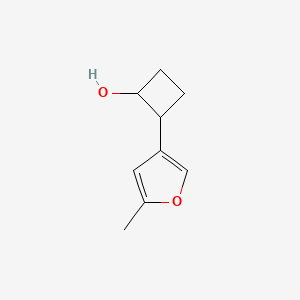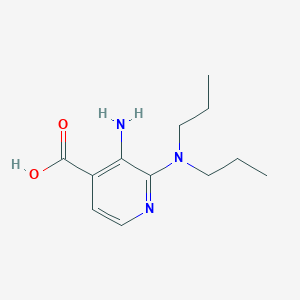
3-Amino-2-(dipropylamino)isonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-(dipropylamino)isonicotinic acid is a chemical compound with the molecular formula C12H19N3O2 It is a derivative of isonicotinic acid, which is a pyridinecarboxylic acid
準備方法
Synthetic Routes and Reaction Conditions
Nitration and Reduction: Starting from isonicotinic acid, nitration followed by reduction can introduce the amino group.
Industrial Production Methods
Industrial production methods for 3-Amino-2-(dipropylamino)isonicotinic acid are not well-documented. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with cost-effective and environmentally friendly processes.
化学反応の分析
Types of Reactions
3-Amino-2-(dipropylamino)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and dipropylamino groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Amino-2-(dipropylamino)isonicotinic acid is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets and pathways. For instance, isonicotinic acid derivatives are known to inhibit enzymes involved in bacterial cell wall synthesis, which could be a potential mechanism for this compound as well.
類似化合物との比較
Similar Compounds
Isonicotinic acid: A pyridinecarboxylic acid with a carboxyl group at the 4-position.
Nicotinic acid:
Picolinic acid: A pyridinecarboxylic acid with a carboxyl group at the 2-position.
Uniqueness
3-Amino-2-(dipropylamino)isonicotinic acid is unique due to the presence of both amino and dipropylamino groups, which can impart distinct chemical and biological properties compared to its analogs
特性
分子式 |
C12H19N3O2 |
|---|---|
分子量 |
237.30 g/mol |
IUPAC名 |
3-amino-2-(dipropylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H19N3O2/c1-3-7-15(8-4-2)11-10(13)9(12(16)17)5-6-14-11/h5-6H,3-4,7-8,13H2,1-2H3,(H,16,17) |
InChIキー |
GCFPGQUYBWVITN-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)C1=NC=CC(=C1N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


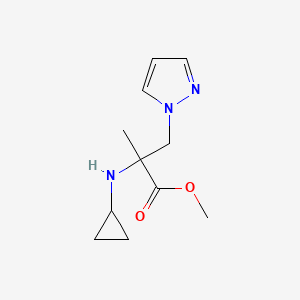
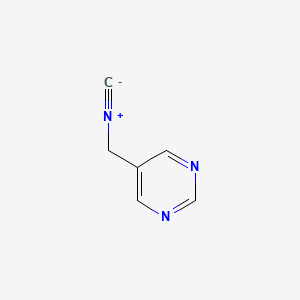

![2-(Oxan-4-yl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13620142.png)
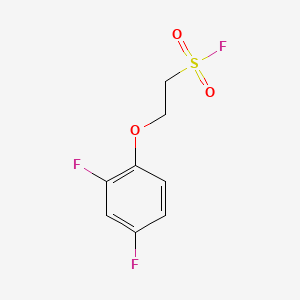

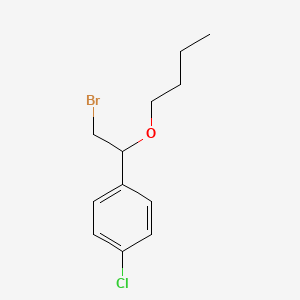
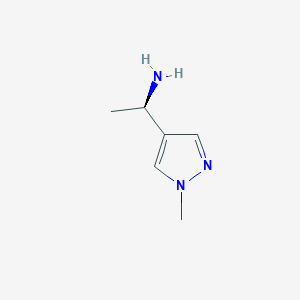
![1H,2H,3H-pyrrolo[2,3-b]pyridin-6-olhydrochloride](/img/structure/B13620169.png)
